N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-7-phenylpyrazolo[3,4-d]triazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6/c1-12-8-9-16(13(2)10-12)20-17-15-11-19-24(18(15)22-23-21-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGMGKBYKQGRIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Critical Reaction Conditions and Optimization
- Amidation Step : The use of N,N-diisopropylethylamine (DIPEA) as a base in dimethylformamide (DMF) at 80°C facilitates efficient coupling between 3-aminopyrazole and 2,4-dimethylphenyl isocyanate. Excess isocyanate (1.2 equiv) minimizes dimerization byproducts.
- Cyclative Cleavage : Heating the triazene intermediate in acetic acid at 120°C for 12 hours promotes clean cyclization. Lower temperatures (<100°C) result in incomplete ring closure, while prolonged heating (>24 hours) degrades the product.
Alternative Strategies via Diazonium Salt Intermediates
Diazotization and Coupling Reactions
An alternative approach involves diazotization of 3-amino-4-cyanopyrazole followed by coupling with 2,4-dimethylaniline:
- Diazonium Salt Formation : Treatment of 3-amino-4-cyanopyrazole with NaNO₂ and HCl at 0–5°C generates a reactive diazonium species.
- Nucleophilic Aromatic Substitution (NAS) : Reaction with 2,4-dimethylaniline in ethanol at 25°C introduces the N-aryl group.
- Triazine Ring Closure : Heating the intermediate with ammonium acetate in acetic acid at 150°C facilitates cyclodehydration.
This method yields 55–60% of the target compound but requires stringent pH control during NAS to avoid side reactions.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
For large-scale synthesis, continuous flow systems enhance reproducibility and safety:
Solvent and Waste Management
- Green Solvents : Ethanol-water mixtures (7:3 v/v) replace toxic DMF in amidation steps, achieving comparable yields (70%) with lower environmental impact.
- Byproduct Recovery : Distillation recovers 85% of unreacted 2,4-dimethylaniline, improving atom economy.
Mechanistic Insights into Triazine Ring Formation
Cyclization Pathways
The triazine ring forms via a concerted mechanism involving nucleophilic attack by the pyrazole nitrogen on the electrophilic triazene carbon (Figure 1):
$$
\text{Pyrazole-N} + \text{Triazene-C} \rightarrow \text{Triazine Ring} + \text{N}_2 \uparrow
$$
Density functional theory (DFT) calculations indicate a activation energy barrier of 25.3 kcal/mol, consistent with experimental conditions.
Regiochemical Challenges
Attempts to synthesize 3,7-disubstituted isomers fail due to triazene stability; the 3,6-regioisomer (target compound) predominates due to favorable orbital overlap during cyclization.
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) achieves >99% purity, with retention time = 12.4 min.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclative Cleavage | 78 | 99.5 | High | 1.0 |
| Diazonium Coupling | 60 | 98.2 | Moderate | 1.4 |
| Industrial Flow Process | 72 | 99.1 | Very High | 0.8 |
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its ability to interact with various biological targets. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Studies have demonstrated its efficacy in inhibiting the growth of certain cancer cell lines and its potential as a therapeutic agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation. It is also explored for its applications in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
Core Structural Variations
The pyrazolo[3,4-d][1,2,3]triazine core is conserved across all analogs, but substitutions at the N4 position differentiate these compounds:
Key Observations :
- The 3-fluorophenyl substituent (CAS 1226458-98-5) adds electron-withdrawing effects, which may alter electronic distribution and metabolic stability relative to the dimethylphenyl group .
- Molecular Weight and Lipophilicity: Pyridinylmethyl analogs (MW 303.32) and the fluorophenyl derivative (MW 306.30) have similar molecular weights. The target compound’s exact weight is unspecified but likely higher due to the bulkier dimethylphenyl group.
Electronic and Steric Considerations
- Pyridinylmethyl Derivatives :
- Fluorophenyl Derivative :
- Dimethylphenyl (Target Compound) :
- The 2,4-dimethyl substitution introduces steric hindrance, which might limit interactions in sterically sensitive binding pockets but improve metabolic stability by blocking oxidation sites.
Biological Activity
N-(2,4-dimethylphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This compound features a complex structure that includes a pyrazolo[3,4-d][1,2,3]triazine core, which is known for its diverse biological properties.
- Molecular Formula : C₁₈H₁₆N₆
- Molecular Weight : 316.4 g/mol
- CAS Number : 1251609-64-9
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrazole Ring : Cyclization of hydrazine derivatives with 1,3-diketones.
- Construction of the Triazine Ring : Reaction with cyanamide under acidic or basic conditions.
- Substitution Reactions : Electrophilic and nucleophilic substitutions to introduce desired functional groups.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active or allosteric sites. This interaction can block substrate access and disrupt normal cellular processes.
- Induction of Apoptosis : In cancer cells, it has shown potential to induce apoptosis by interfering with critical signaling pathways.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound demonstrate significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) have shown varying degrees of cytotoxicity and inhibition of proliferation.
Case Study Results
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Apoptosis induction |
| Compound B | K562 | 10.0 | Enzyme inhibition |
| N-(2,4-dimethylphenyl)-7-ph... | MCF-7 | Not specified | Potential based on structure |
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored in various studies:
- Dihydrofolate Reductase (DHFR) : Similar pyrazolo compounds have been reported to exhibit DHFR inhibition which is crucial in cancer therapy due to its role in DNA synthesis.
- Cyclin-dependent Kinases (CDKs) : Research suggests potential activity against CDK2 and cyclin E; however, specific data on N-(2,4-dimethylphenyl)-7-ph... remains limited.
Antiviral Activity
While the primary focus has been on anticancer properties, there is emerging interest in the antiviral potential of pyrazolo derivatives. Some studies suggest that compounds structurally related to N-(2,4-dimethylphenyl)-7-ph... may also exhibit activity against viruses through similar mechanisms of enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
